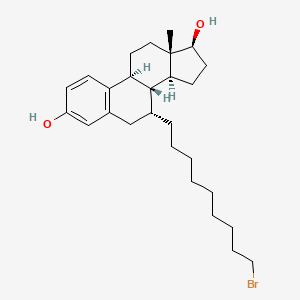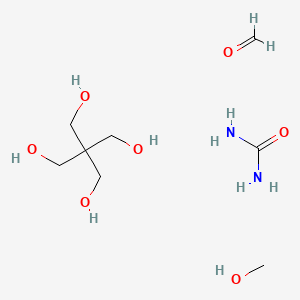
2,6-Di(methyl-d3)-naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di(methyl-d3)-naphthalene is a deuterated derivative of 2,6-dimethylnaphthalene. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the methyl groups, resulting in a compound with unique properties. This compound is of interest in various scientific fields due to its stability and distinct isotopic labeling, which makes it useful in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(methyl-d3)-naphthalene typically involves the deuteration of 2,6-dimethylnaphthalene. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon. The reaction is carried out under elevated temperatures and pressures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including gas chromatography and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
2,6-Di(methyl-d3)-naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it back to its fully hydrogenated form.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Naphthoquinones.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene compounds.
Scientific Research Applications
2,6-Di(methyl-d3)-naphthalene is used in various scientific research applications:
Chemistry: As a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: In metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: As a tracer in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: In the production of specialty chemicals and materials where isotopic labeling is required for quality control and analysis.
Mechanism of Action
The mechanism of action of 2,6-Di(methyl-d3)-naphthalene depends on its application. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating molecular structures and dynamics. In biological systems, the deuterium labeling allows for precise tracking of metabolic pathways and interactions. The molecular targets and pathways involved vary based on the specific research or industrial application.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylnaphthalene: The non-deuterated form, used in similar applications but without the benefits of isotopic labeling.
2,6-Di(trideuteriomethyl)aniline: Another deuterated compound used in analytical chemistry and research.
Methyl tert-butyl ether: Used as a fuel additive and in chemical synthesis, but with different applications compared to 2,6-Di(methyl-d3)-naphthalene.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The isotopic labeling enhances the accuracy and precision of studies involving this compound, making it a valuable tool in various scientific fields.
Properties
CAS No. |
51209-51-9 |
|---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
162.265 |
IUPAC Name |
2,6-bis(trideuteriomethyl)naphthalene |
InChI |
InChI=1S/C12H12/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H3/i1D3,2D3 |
InChI Key |
YGYNBBAUIYTWBF-WFGJKAKNSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C |
Synonyms |
2,6-Dimethylnaphthalene-d6; NSC 36852-d6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE](/img/structure/B569644.png)


![Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-](/img/structure/B569648.png)

![(7R,8R,9S,13S,14S,17S)-7-(9-Bromononyl)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B569651.png)

![(RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide](/img/structure/B569653.png)
![2-Iodo-4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one](/img/structure/B569656.png)

![N-methyl-N-[(E)-1,3-thiazol-2-yldiazenyl]methanamine](/img/structure/B569664.png)

